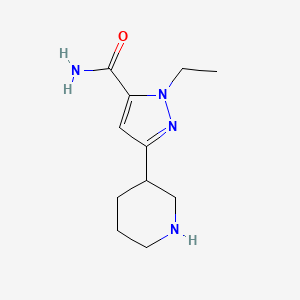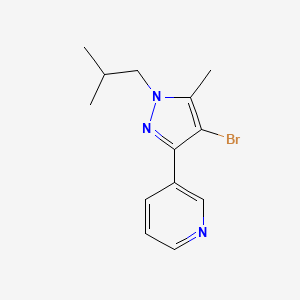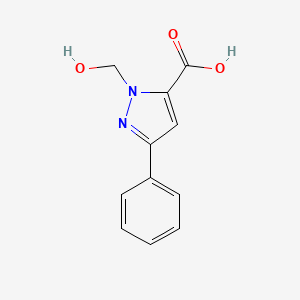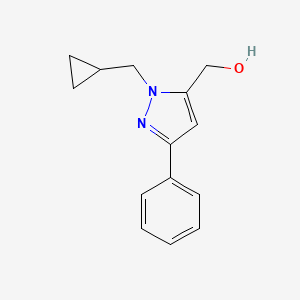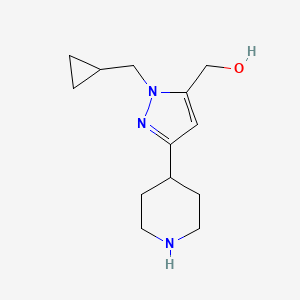
4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (4-BE-PP) is an important organic compound that has many applications in the scientific community. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-Bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is used as an intermediate in the synthesis of various chemical compounds. For instance, it plays a crucial role in the preparation of chlorantraniliprole, a new insecticide. The synthesis process involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The synthesis method has been optimized for improved yield and purity, making it significant for industrial applications (Niu Wen-bo, 2011).
Heterocyclic Compound Formation
- This compound is integral to the formation of various heterocyclic compounds. The process involves condensation reactions with pyrazole-5-amine derivatives and activated carbonyl groups, leading to the production of N-fused heterocycle products. Such chemical processes are critical for developing new chemical entities with potential applications in various fields, including pharmaceuticals (Aseyeh Ghaedi et al., 2015).
Antiviral and Biological Activities
- Derivatives of 4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid have been synthesized and tested for their antiviral activities. Compounds derived from it have exhibited inhibitory effects against viruses like Herpes simplex and Mayaro virus. Such findings underscore its potential in developing antiviral agents (A. Bernardino et al., 2007).
Insecticidal and Fungicidal Properties
- The derivatives of this compound have shown insecticidal and fungicidal activities in preliminary bioassay tests. Certain synthesized compounds have demonstrated high mortality rates against specific pests, indicating their potential as new insecticidal and fungicidal agents (Yan Zhang et al., 2019).
Involvement in Complex Synthesis Processes
- This chemical is also employed in the synthesis of complex organic compounds like amide compounds and polyheterocyclic ring systems. Its role in these syntheses contributes to the development of novel compounds with diverse structural and functional properties (Yang Yun-shang, 2011); (E. Abdel‐Latif et al., 2019).
Optical and Spectroscopic Applications
- Novel derivatives synthesized from this compound have been studied for their fluorescence spectral characteristics. The absorption and emission properties of these compounds make them suitable for applications in spectroscopy and materials science (Yan-qing Ge et al., 2014).
Eigenschaften
IUPAC Name |
4-bromo-2-ethyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDZHINFAZPTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







